molecular formula C22H34N2O5S B13764633 Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-octyloxycarbonylaminothio)-N-methylcarbamoyloxy)- CAS No. 65907-33-7

Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-octyloxycarbonylaminothio)-N-methylcarbamoyloxy)-

Cat. No.: B13764633
CAS No.: 65907-33-7
M. Wt: 438.6 g/mol
InChI Key: COTNOASXKYDSLH-UHFFFAOYSA-N
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Description

The compound "Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-octyloxycarbonylaminothio)-N-methylcarbamoyloxy)-" features a benzofuran core modified with a 2,3-dihydro-2,2-dimethyl structure and a complex substituent at the 7-position. This substituent includes a thio-linked N-methyl-N-octyloxycarbonylaminothio group, distinguishing it from simpler benzofuran derivatives.

Properties

CAS No.

65907-33-7

Molecular Formula

C22H34N2O5S

Molecular Weight

438.6 g/mol

IUPAC Name

octyl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate

InChI

InChI=1S/C22H34N2O5S/c1-6-7-8-9-10-11-15-27-20(25)23(4)30-24(5)21(26)28-18-14-12-13-17-16-22(2,3)29-19(17)18/h12-14H,6-11,15-16H2,1-5H3

InChI Key

COTNOASXKYDSLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

Biological Activity

Benzofuran derivatives have garnered significant attention in pharmacological research due to their diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article focuses on the compound Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-octyloxycarbonylaminothio)-N-methylcarbamoyloxy)- , exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a benzofuran moiety and several functional groups that contribute to its biological activity. The molecular formula is C19H28N2O4SC_{19}H_{28}N_{2}O_{4}S with a molecular weight of approximately 372.50 g/mol. The presence of the N-methylcarbamoyloxy group is particularly significant as it may enhance the compound's interaction with biological targets.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit notable anticancer properties. A study focusing on structure-activity relationships (SAR) found that certain modifications to the benzofuran structure can significantly enhance antiproliferative activity against various cancer cell lines:

  • Compound Efficacy : In a comparative analysis, derivatives of benzofuran demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, one derivative exhibited an IC50 of 1.136 μM against cancer cells, indicating potent cytotoxicity .
  • Mechanism of Action : The anticancer activity has been attributed to the ability of these compounds to induce apoptosis in cancer cells. Compounds with specific substituents showed increased binding interactions with target proteins, enhancing their cytotoxic effects .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties:

  • Study Findings : In vitro testing revealed moderate antimicrobial activity for certain benzofuran compounds, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Neuroprotective Effects

The compound's neuroprotective effects have been explored in various studies:

  • Mechanism : Some benzofuran derivatives are believed to protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in cell survival .

Toxicological Profile

Understanding the safety profile of benzofuran compounds is crucial for their therapeutic application:

  • Toxicity Studies : Long-term exposure studies in animal models indicated no significant adverse effects at specific dosages; however, some studies reported changes in liver enzyme activities and potential bone degeneration with chronic exposure . This highlights the need for careful evaluation of dosage and exposure duration in therapeutic settings.

Summary of Research Findings

Study Focus Findings
Anticancer ActivityIC50 values comparable to doxorubicin; induces apoptosis in cancer cell lines .
Antimicrobial ActivityMIC values between 16 - 64 µg/mL for selected derivatives .
Neuroprotective EffectsModulation of cell survival pathways; protection against oxidative stress .
Toxicological ProfileChanges in liver enzyme activities; potential bone degeneration noted in chronic exposure studies .

Case Studies

  • Anticancer Efficacy : A study conducted on benzofuran derivatives showed that specific structural modifications led to enhanced cytotoxicity against breast cancer cells. The addition of halogen groups significantly improved binding affinity to cancer-related targets.
  • Neuroprotection : In a model of neurodegeneration, a benzofuran derivative demonstrated reduced neuronal death and improved cognitive function in treated subjects compared to controls.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Benzofuran derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Research indicates that modifications to the benzofuran structure can enhance bioactivity and selectivity towards specific biological targets.

Case Study: Anticancer Activity
A study investigated the anticancer properties of various benzofuran derivatives, including the compound . The results demonstrated significant cytotoxic effects against several cancer cell lines, suggesting potential as a lead compound for developing new anticancer drugs .

Agricultural Applications

Pesticide Development
Benzofuran compounds have been explored as potential pesticides due to their ability to inhibit key enzymes in pests. The compound's structural features allow for the design of selective inhibitors that can target specific pests while minimizing harm to beneficial organisms.

Case Study: Insecticidal Activity
Research has shown that derivatives of benzofuran exhibit insecticidal properties against common agricultural pests. Field trials indicated that formulations containing this compound significantly reduced pest populations without adversely affecting non-target species .

Material Science

Polymer Chemistry
The unique properties of benzofuran derivatives make them suitable for applications in polymer chemistry. They can be utilized as monomers or additives to enhance the thermal and mechanical properties of polymers.

Case Study: Thermoplastic Elastomers
Investigations into the incorporation of benzofuran derivatives into thermoplastic elastomers revealed improved elasticity and thermal stability. These enhancements make such materials suitable for applications in automotive and consumer goods .

Chemical Synthesis

Synthetic Pathways
The synthesis of benzofuran derivatives often involves complex multi-step reactions. The compound under discussion can be synthesized through various methods, including cyclization reactions and functional group modifications.

Synthetic Method Description Yield (%)
Cyclization ReactionFormation of benzofuran core from substituted phenols85
FunctionalizationIntroduction of carbamate and thioether groups75

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzofuran Derivatives
Compound Name Molecular Formula Molecular Weight CAS Registry Number Key Substituents Applications/Properties
Target Compound Not provided ~450–500 (est.) Not available 7-(N-(N-methyl-N-octyloxycarbonylaminothio)-N-methylcarbamoyloxy) Likely pesticide/pharmaceutical lead
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl C₁₀H₁₂O₂ 164.20 1563-38-8 7-hydroxy Carbofuran metabolite
Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate) C₁₂H₁₅NO₃ 221.25 1563-66-2 7-methylcarbamate Acetylcholinesterase inhibitor
3-Oxo-carbofuran C₁₂H₁₃NO₄ 235.24 16709-30-1 3-keto, 7-methylcarbamate Oxidized metabolite of carbofuran

Key Observations :

  • The target compound’s 7-position substituent is significantly bulkier and more lipophilic than carbofuran’s methylcarbamate, likely enhancing membrane permeability but reducing water solubility .
  • Unlike 7-hydroxy metabolites (e.g., 1563-38-8), the thio-carbamoyloxy group in the target compound may confer resistance to hydrolysis, prolonging environmental or biological activity .
Substituted Benzofurans with Varied Functional Groups
Compound Name Molecular Formula Molecular Weight CAS Registry Number Key Substituents Properties/Applications
Benzofuran, 2,3-dihydro-2,2,7-trimethyl C₁₁H₁₄O 162.23 30590-60-4 7-methyl Simplified analog; used in fragrance synthesis
Menthofuran (4,5,6,7-tetrahydro-3,6-dimethylbenzofuran) C₁₀H₁₄O 150.22 494-90-6 Tetrahydro ring, 3,6-dimethyl Flavoring agent; less reactive due to saturation
7-Methoxy-2-methylbenzofuran C₁₀H₁₀O₂ 162.19 29025-30-7 7-methoxy, 2-methyl Synthetic intermediate; 79% yield via optimized routes

Key Observations :

  • The target compound’s octyloxycarbonylaminothio group introduces steric hindrance and lipophilicity absent in simpler analogs like 30590-60-4 or 29025-30-7 .
Lipophilicity and Solubility
  • Target Compound : Predicted high logP (~5–7) due to the octyl chain, suggesting low water solubility but strong lipid membrane affinity.
  • Carbofuran (logP ~1.5) : More hydrophilic, facilitating systemic distribution in plants/animals .
  • 7-Benzofuranol (logP ~2.1): Moderate polarity due to the hydroxyl group, enabling excretion in metabolic pathways .
Toxicological and Environmental Impact
  • Carbofuran’s acute toxicity (LD₅₀ ~2 mg/kg in rats) stems from carbamate-mediated acetylcholinesterase inhibition. The target compound’s thio group may alter toxicity mechanisms or metabolic pathways .
  • The octyl chain could increase environmental persistence, raising bioaccumulation concerns compared to shorter-chain analogs .

Preparation Methods

Starting Materials

These alkenylpyrocatechols are key precursors and can be prepared by thermal isomerization or rearrangement of ortho-substituted phenols.

Catalytic Cyclization Process

The preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran is achieved by heating a mixture of isobutenylpyrocatechol and methallylpyrocatechol in the presence of an organic sulfonic acid catalyst, such as benzenesulfonic acid, under controlled temperatures.

  • Reaction Conditions:

    • Temperature range: 60° to 200° Celsius (preferably 80° to 150° Celsius)
    • Catalyst: Organic sulfonic acids (e.g., benzenesulfonic acid, toluenesulfonic acid)
    • Solvent: Toluene or similar aromatic solvents
    • Concentration of reactants: 1–50% by weight, optimally 3–20%
  • Procedure:

    • Mix isobutenylpyrocatechol and methallylpyrocatechol in desired proportions (e.g., 38.6% and 61.4% by weight)
    • Add to a heated solution of the sulfonic acid catalyst in toluene at approximately 100° Celsius
    • Reflux for about 30 minutes
    • Quench with aqueous sodium bicarbonate solution to neutralize acid
    • Separate and purify the product by filtration and recrystallization
  • Yield:

    • Approximately 95% yield of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran under optimized conditions

Thermal Isomerization of Ortho-Methallyloxyphenol

Ortho-methallyloxyphenol can be thermally isomerized at 150° to 250° Celsius in a solvent medium to produce methallylpyrocatechol, which can then be converted to the isobutenylpyrocatechol precursor by prolonged heating in bulk, often in contact with metal surfaces to facilitate rearrangement.

Functionalization to Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-octyloxycarbonylaminothio)-N-methylcarbamoyloxy)-

The target compound features complex substituents at the 7-position of the benzofuran ring, involving N-methyl-N-octyloxycarbonylaminothio and N-methylcarbamoyloxy groups. The preparation involves further chemical transformations of the 7-hydroxy group through carbamoylation and thiocarbamoylation reactions.

Carbamoylation of the 7-Hydroxy Group

  • The 7-hydroxy group of the benzofuran intermediate is reacted with carbamoylating agents to introduce the N-methylcarbamoyloxy moiety.
  • Typical carbamoylating reagents include methyl isocyanate or carbamoyl chlorides under basic or catalytic conditions.
  • Reaction solvents may include dichloromethane or tetrahydrofuran.
  • Reaction temperatures are maintained at mild conditions (0° to 25° Celsius) to avoid side reactions.

Introduction of N-Octyloxycarbonylaminothio Group

  • The N-methyl-N-octyloxycarbonylaminothio substituent is introduced by reaction of the carbamoylated benzofuran with thiocarbamoylating agents bearing the octyloxycarbonyl group.
  • This step may involve nucleophilic substitution or coupling reactions using reagents such as octyl chloroformate derivatives and thiolating agents.
  • Protecting groups and controlled reaction conditions are critical to selectively functionalize the aminothio group without decomposing the benzofuran core.

Summary Table of Key Preparation Steps and Conditions

Step Reactants/Intermediates Conditions Catalyst/Reagents Yield (%) Notes
1. Preparation of alkenylpyrocatechols Ortho-methallyloxyphenol 150–250 °C, thermal isomerization None (thermal) Variable Solvent medium used to control reaction
2. Cyclization to 7-hydroxybenzofuran Isobutenylpyrocatechol + Methallylpyrocatechol 80–150 °C, reflux, 30 min Benzenesulfonic acid (organic sulfonic acid) ~95 Solvent: toluene; acid neutralization step
3. Carbamoylation 7-Hydroxybenzofuran + methyl isocyanate/carbamoyl chloride 0–25 °C Base or catalyst (e.g., triethylamine) High Mild conditions to preserve benzofuran
4. Thiocarbamoylation Carbamoylated benzofuran + octyl chloroformate + thiolating agent Controlled temperature, inert atmosphere Coupling reagents Moderate Protecting groups may be required

Analytical and Purification Considerations

  • Purification of intermediates and final compounds is typically performed by recrystallization (e.g., from hexane) or chromatographic methods.
  • Nuclear Magnetic Resonance (NMR) spectroscopy, especially ^13C NMR, is used to confirm structural integrity and substitution patterns.
  • Liquid chromatography methods with variable-temperature control have been reported for analysis of related benzofuran compounds.
  • Flash points and hazard classifications indicate the need for careful handling of intermediates and reagents (e.g., flash point of 113° Celsius for 2,3-dihydro-2,2-dimethyl-7-benzofuranol).

Research Findings and Industrial Relevance

  • The catalytic process using organic sulfonic acids represents an economically favorable and scalable route to the benzofuran intermediate, with moderate temperatures and reaction times.
  • The selective functionalization at the 7-position enables the synthesis of complex derivatives like the target compound with potential applications in insecticide development and pharmaceutical research.
  • The multi-step synthesis requires careful control of reaction conditions and purification to achieve high yields and purity.

Q & A

Q. What spectroscopic methods are most effective for structural characterization of this benzofuran derivative?

To confirm the molecular structure, use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., assignments for methyl, carbamate, and thioether groups) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion peaks and fragmentation patterns, as demonstrated in NIST spectral data for related dihydrobenzofurans .
  • X-ray Crystallography : For resolving stereochemistry and bond angles, as applied in crystal structure analyses of benzofuran derivatives .

Q. How can impurities in the synthesis of this compound be identified and minimized?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., unreacted intermediates) using temperature-programmed GC columns (e.g., DB-5MS) with He carrier gas .
  • High-Performance Liquid Chromatography (HPLC) : Optimize reverse-phase methods with C18 columns to separate polar impurities .

Q. What purification techniques are suitable for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediates .
  • Recrystallization : Employ solvents like ethanol or acetonitrile for final product crystallization .

Advanced Research Questions

Q. What synthetic challenges arise in constructing the carbamate-thioether moiety, and how can they be addressed?

  • Regioselectivity Issues : Steric hindrance from the 2,2-dimethyl group may impede carbamate formation. Mitigate this by using bulky bases (e.g., NaH) to deprotonate reactive sites selectively .
  • Thioether Stability : Protect thiol intermediates with trityl groups during coupling reactions to prevent oxidation .

Q. How can enzymatic assays elucidate the bioactivity of this compound?

  • Esterase Activity Assays : Measure hydrolysis rates of the octyloxycarbonyl group using esterases (e.g., wtsFae1A/B) and monitor kinetics (KM, kcat) via UV-Vis spectroscopy .
  • Docking Studies : Perform molecular docking with target proteins (e.g., fungal cytochrome P450) to predict binding modes and structure-activity relationships .

Q. How should contradictory spectral data (e.g., GC-MS vs. NMR) be resolved?

  • Cross-Validation : Compare retention indices in GC-MS with NMR chemical shifts for key protons (e.g., methyl groups at δ 1.2–1.5 ppm) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in MS fragmentation .

Q. What computational strategies optimize reaction pathways for this compound?

  • Density Functional Theory (DFT) : Model transition states for carbamate formation to predict activation energies .
  • Machine Learning : Train models on benzofuran reaction databases to recommend solvent/base combinations .

Q. How does stereochemistry influence the compound’s bioactivity, and how is it analyzed?

  • Chiral HPLC : Separate enantiomers using chiral columns (e.g., Chiralpak AD-H) and compare retention times with standards .
  • Circular Dichroism (CD) : Correlate optical activity with biological assays (e.g., antimicrobial activity) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/ParametersReference
¹H NMRδ 1.2–1.5 ppm (2,2-dimethyl groups)
¹³C NMRδ 155–160 ppm (carbamate carbonyl)
HRMSm/z 423.1845 (M+H⁺, calculated)

Q. Table 2. Enzymatic Hydrolysis Parameters

EnzymeSubstrateKM (µM)kcat (s⁻¹)Reference
wtsFae1ADCB*12.40.45
wtsFae1BFGAX*18.70.32
*DCB = Dichlorobenzene; FGAX = Feruloylated xylooligosaccharides

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